BenchChemオンラインストアへようこそ!

N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide

Physicochemical profiling Drug-likeness Solubility prediction

This isonicotinamide features a 4-hydroxycyclohexyl group and a 2-(2-methoxyethoxy) ether chain, creating a matched molecular pair analog to the clinically studied CPI-1189 scaffold. The hydroxycyclohexyl moiety introduces stereochemical complexity and a synthetic handle for further elaboration (e.g., PROTAC linker attachment). Use for systematic exploration of O-substituent effects on logP, tPSA, and hydrogen-bonding, or when a hydroxyl-bearing cyclohexyl group is required for kinase selectivity screening.

Molecular Formula C15H22N2O4
Molecular Weight 294.351
CAS No. 2034431-37-1
Cat. No. B2871904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide
CAS2034431-37-1
Molecular FormulaC15H22N2O4
Molecular Weight294.351
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)C(=O)NC2CCC(CC2)O
InChIInChI=1S/C15H22N2O4/c1-20-8-9-21-14-10-11(6-7-16-14)15(19)17-12-2-4-13(18)5-3-12/h6-7,10,12-13,18H,2-5,8-9H2,1H3,(H,17,19)
InChIKeyMUIJCTBARDPMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034431-37-1): Structural Identity and Physicochemical Baseline for Procurement


N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide is a fully synthetic small molecule (C₁₅H₂₂N₂O₄, MW 294.35 g/mol) belonging to the 2-alkoxyethoxy-isonicotinamide class [1]. It comprises a pyridine-4-carboxamide (isonicotinamide) core, O-functionalized at the 2-position with a 2-methoxyethoxy side chain and N-functionalized with a 4-hydroxycyclohexyl group. The 2-(2-methoxyethoxy) substituent contributes a calculated topological polar surface area (tPSA) of approximately 75.7 Ų, a predicted logP of ~0.60, one hydrogen bond donor, and six hydrogen bond acceptors [2]. The 4-hydroxycyclohexyl moiety introduces a stereogenic element and an additional hydrogen-bonding site, differentiating the compound from simpler N-alkyl or N-aryl isonicotinamide analogs. The compound is supplied for non-human research use only, typically at ≥95% purity [1].

Why N-(4-Hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide Cannot Be Interchanged with Generic Isonicotinamide Analogs


Within the 2-alkoxyethoxy-isonicotinamide series, simultaneous variation of the O-substituent at the pyridine 2-position and the N-substituent on the carboxamide produces divergent physicochemical and pharmacological profiles that preclude generic substitution. The 4-hydroxycyclohexyl group introduces both stereochemical complexity and an additional hydrogen-bond donor/acceptor site absent in N-cyclopropyl, N-methoxy, N-methylpiperidinyl, or N-morpholinophenyl analogs [1]. The 2-(2-methoxyethoxy) chain, compared to the 2-(cyclopropylmethoxy) substituent found in the clinically studied analog CPI-1189, yields a higher calculated polar surface area and altered conformational flexibility, which are predicted to affect membrane permeability, solubility, and target engagement [2]. Even within the subset of compounds sharing the 2-(2-methoxyethoxy)isonicotinamide scaffold (CAS-prefix 20343XX/20344XX series), N-substituent identity drives differences in logP, tPSA, and hydrogen-bonding capacity that cannot be assumed to be functionally neutral. Selection of this specific compound over in-class alternatives is warranted only when the 4-hydroxycyclohexyl moiety is structurally required for a target binding hypothesis or when the complete substitution pattern matches a synthetic intermediate specification.

Quantitative Differentiation Evidence for N-(4-Hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide Against Closest Structural Analogs


Hydrogen-Bond Donor Capacity and Topological Polar Surface Area: Differential Physicochemical Profile vs. N-Cyclopropyl and N-Methoxy Analogs

N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide possesses one hydrogen-bond donor (HBD=1) contributed by the cyclohexyl hydroxyl group, which is entirely absent in analogs such as N-cyclopropyl-2-(2-methoxyethoxy)isonicotinamide (CAS 2034316-88-4, HBD=0) and N-methoxy-2-(2-methoxyethoxy)isonicotinamide (CAS 2034301-50-1, HBD=0) [1]. The calculated topological polar surface area (tPSA) of the target compound is approximately 75.7 Ų, compared to ~60-65 Ų for N-cyclopropyl and N-methoxy congeners [2]. This 10-15 Ų increase in tPSA and the presence of a hydroxyl HBD are predicted to enhance aqueous solubility while potentially reducing passive membrane permeability relative to the N-cyclopropyl analog, making the target compound a distinct chemical tool when intermediate polarity or hydroxyl-dependent target interactions are desired.

Physicochemical profiling Drug-likeness Solubility prediction

Structural Divergence from Clinically Studied CPI-1189: 2-(2-Methoxyethoxy) vs. 2-(Cyclopropylmethoxy) Substituent Effects on Calculated logP

The target compound differs from the clinically studied analog CPI-1189 (2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)isonicotinamide) solely by the O-substituent at the pyridine 2-position: 2-(2-methoxyethoxy) vs. 2-(cyclopropylmethoxy) [1]. CPI-1189 advanced to Phase II clinical trials for HIV-associated cognitive-motor impairment and AIDS dementia complex [2]. The methoxyethoxy substituent introduces one additional oxygen atom relative to the cyclopropylmethoxy group, increasing the calculated logP by an estimated 0.3-0.5 units (more hydrophilic) and adding rotational flexibility (one additional rotatable bond) [3]. While CPI-1189 has documented neuroprotective activity in preclinical models (inhibition of p38 MAPK phosphorylation in IL-1β-stimulated primary rat astrocytes and blockade of TNFα effects), no publicly available head-to-head study directly compares the biological activity of the 2-(2-methoxyethoxy) analog with CPI-1189 [2].

Lead optimization SAR analysis Clinical candidate comparison

Isomeric Scaffold Differentiation: Isonicotinamide (4-Pyridinecarboxamide) vs. Nicotinamide (3-Pyridinecarboxamide) Regioisomerism in the Methoxycyclohexyl Series

N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide features the carboxamide at the pyridine 4-position (isonicotinamide scaffold), distinguishing it from nicotinamide (3-position) regioisomers. A 2024 study by Mulik et al. reported the design, synthesis, and anticancer evaluation of novel methoxycyclohexyl nicotinamide analogues of asciminib, with in vitro biological evaluation by Resazurin assay against K562 (chronic myelogenous leukemia) and MV411 (acute myeloid leukemia) cell lines [1]. While the Mulik study evaluated nicotinamide-based compounds and the target compound is an isonicotinamide, the regioisomeric difference between 3-carboxamide and 4-carboxamide pyridine derivatives is known to produce divergent kinase inhibition profiles, as documented for isonicotinamide-derived GSK-3β inhibitors (low nanomolar IC₅₀) and β-secretase (BACE1) inhibitors [2]. The isonicotinamide scaffold places the carboxamide in a distinct geometric orientation relative to the 2-alkoxyethoxy substituent compared to the nicotinamide scaffold, which can alter hydrogen-bonding geometry with kinase hinge regions.

Scaffold hopping Regioisomer selectivity Kinase inhibitor design

Stereochemical Complexity: 4-Hydroxycyclohexyl Chirality as a Differentiation Factor from Achiral N-Cyclohexyl and N-Methylpiperidinyl Analogs

The 4-hydroxycyclohexyl amide substituent in the target compound introduces a stereogenic center, generating cis/trans diastereomeric pairs and, within each, enantiomeric forms. By contrast, N-cyclohexyl-2-(2-methoxyethoxy)-N-methylisonicotinamide and 2-(2-methoxyethoxy)-N-(1-methylpiperidin-4-yl)isonicotinamide (CAS 2034620-64-7) lack an exocyclic hydroxyl group and, in the latter case, bear a tertiary amine capable of protonation at physiological pH [1]. The stereochemical requirement of the 4-hydroxycyclohexyl group means that the binding orientation of the cyclohexyl ring relative to the isonicotinamide plane is constrained, potentially affecting diastereoselective target recognition in enzyme or receptor binding pockets. The absolute stereochemistry of the 4-hydroxycyclohexyl group is not specified in the commercially available material and must be independently verified if enantiopurity is required [2].

Stereochemistry Chiral resolution Enantioselective synthesis

Molecular Weight and Heavy Atom Count as Differentiation from Lower-MW 2-(2-Methoxyethoxy)isonicotinamide (MEINA) Scaffold

The target compound (MW 294.35, 21 heavy atoms) represents an elaborated analog of the minimal scaffold 2-(2-methoxyethoxy)isonicotinamide (MEINA, CAS 1831097-88-1; MW 196.20, 14 heavy atoms) [1]. The addition of the 4-hydroxycyclohexyl group increases molecular weight by approximately 98 Da and heavy atom count by 7. This increase moves the compound from the fragment-like space (MW < 250) into the lead-like space (MW 250-350), making it unsuitable as a fragment screening compound but potentially more appropriate for target-based assays requiring higher binding affinity through increased molecular contacts [2]. MEINA (CAS 1831097-88-1) is described as a compound of interest in medicinal chemistry with potential enzyme inhibitory and receptor modulatory activities, though specific quantitative target engagement data remain sparse in the public domain [1].

Fragment-based drug discovery Molecular complexity Lead-like properties

Validated Application Scenarios for N-(4-Hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide Based on Available Evidence


SAR Probe for CPI-1189 Analog Programs Targeting Neuroinflammation or HIV-Associated Neurocognitive Disorders

For laboratories conducting structure-activity relationship (SAR) studies around the clinically investigated CPI-1189 scaffold, N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide serves as a matched molecular pair analog that replaces the 2-cyclopropylmethoxy group with a 2-(2-methoxyethoxy) group while preserving the N-(4-hydroxycyclohexyl)isonicotinamide core. This substitution alters calculated logP and hydrogen-bond acceptor count, enabling systematic exploration of O-substituent effects on target engagement, cellular permeability, and metabolic stability in neuroinflammation models. The rationale is supported by the documented clinical investigation of CPI-1189 for HIV-associated cognitive-motor impairment, where neuroprotective activity was linked to inhibition of p38 MAPK phosphorylation and TNFα blockade [1].

Kinase Inhibitor Fragment Elaboration Using Isonicotinamide as a Hinge-Binding Motif

The isonicotinamide core of the target compound is a recognized hinge-binding motif in ATP-competitive kinase inhibitor design. Bristol-Myers Squibb has reported isonicotinamide-derived compounds as highly selective, brain-penetrable GSK-3β inhibitors with low nanomolar potency, and Merck has described isonicotinamide β-secretase (BACE1) inhibitors with in vivo β-amyloid reduction [2]. The target compound's 2-(2-methoxyethoxy) substituent can occupy the solvent-exposed region of the ATP-binding pocket, while the 4-hydroxycyclohexyl amide extends toward the ribose pocket or selectivity surface. This compound is appropriate for kinase panel screening when the 4-hydroxycyclohexyl group is hypothesized to confer selectivity over closely related kinases.

Physicochemical Profiling of Hydroxyl-Containing Isonicotinamides for Solubility and Permeability Optimization

The target compound's computed properties (tPSA ≈ 75.7 Ų, logP ≈ 0.60, HBD=1) place it at the boundary of CNS drug-like chemical space and oral bioavailability prediction models [3]. It is suitable as a reference compound in physicochemical profiling panels where the impact of a hydroxyl-bearing cyclohexyl group on aqueous solubility, logD, and parallel artificial membrane permeability (PAMPA) is being systematically compared against N-alkyl and N-aryl isonicotinamide analogs that lack hydroxyl donors. Such profiling is essential for building predictive ADME models within the isonicotinamide chemotype.

Synthetic Intermediate for Further Derivatization via the Cyclohexyl Hydroxyl Group

The 4-hydroxycyclohexyl group provides a synthetic handle for further chemical elaboration, including esterification, etherification, oxidation to the ketone, or conversion to a leaving group for nucleophilic displacement. This compound can serve as a key intermediate in the synthesis of more complex isonicotinamide-based probe molecules or degrader conjugates (e.g., PROTACs) where the hydroxyl serves as an attachment point for linker conjugation. Procurement is warranted when the synthetic route requires a pre-functionalized 4-hydroxycyclohexyl-isonicotinamide building block with the 2-(2-methoxyethoxy) group already installed .

Quote Request

Request a Quote for N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.